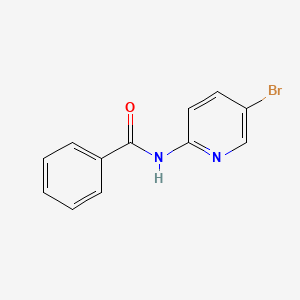
N-(5-bromopyridin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromopyridin-2-yl)benzamide is a useful research compound. Its molecular formula is C12H9BrN2O and its molecular weight is 277.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
N-(5-bromopyridin-2-yl)benzamide is a chemical compound with a bromine atom on the pyridine ring and a benzamide functional group. It has a molecular formula of C12H9BrN2O and a molecular weight of approximately 276.12 g/mol. This compound is significant in medicinal chemistry due to its potential biological activities.
Applications
This compound is used in pharmaceuticals because of its antibacterial and potential anticancer properties and is being researched as a lead compound for drug development. Studies have shown that compounds with similar structures exhibit antibacterial effects against various strains, suggesting this compound may have similar properties. Its potential as an anticancer agent is also under investigation because of its ability to inhibit specific cancer cell lines.
Interaction studies have focused on this compound's binding affinity with biological targets, showing that similar compounds can effectively interact with bacterial enzymes and cancer cell receptors, potentially inhibiting or modulating their activity. Understanding these interactions is important for developing effective therapeutic agents.
Structural Similarity Comparisons
The bromine substituent in this compound may enhance its reactivity and biological activity compared to other derivatives. Here’s how it compares to some similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(pyridin-2-yl)benzamide | Pyridine ring without bromine | Anticancer and antibacterial |
| N-(4-chloropyridin-2-yl)benzamide | Chlorine substitution on pyridine | Antimicrobial activity |
| N-(5-nitropyridin-2-yl)benzamide | Nitro group on pyridine | Potential anticancer properties |
| N-(3-pyridyl)benzamide | Different position of pyridine linkage | Varies; less studied |
Analyse Des Réactions Chimiques
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 5-position of the pyridine ring undergoes substitution under nucleophilic conditions. Key studies demonstrate:
Reagents/Conditions
-
Amines : Reaction with aliphatic/aromatic amines in DMF at 80–100°C with K₂CO₃ as base .
-
Thiols : Substitution with thiophenol derivatives using CuI catalysis .
Example Reaction
This compound+NH(CH3)2DMF, 80°CN-(5-(dimethylamino)pyridin-2-yl)benzamide+HBr
Yield Data
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Aniline | DMF, K₂CO₃, 80°C | N-(5-(phenylamino)pyridin-2-yl)benzamide | 68% | |
| Sodium methoxide | EtOH, reflux | N-(5-methoxypyridin-2-yl)benzamide | 75% |
Reductive Dehalogenation
The bromine atom can be reduced to hydrogen under catalytic hydrogenation or via metal-mediated pathways:
Reagents/Conditions
Example Reaction
This compound+H2Pd/C, EtOHN-(pyridin-2-yl)benzamide+HBr
Yield Data
| Reducing System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂/Pd-C | EtOH, RT, 12 h | N-(pyridin-2-yl)benzamide | 92% | |
| Zn/NH₄Cl | THF/H₂O, 60°C, 6 h | N-(pyridin-2-yl)benzamide | 85% |
Oxidation to N-Oxides
The pyridine nitrogen undergoes oxidation to form N-oxides, altering electronic properties:
Reagents/Conditions
Example Reaction
This compound+m-CPBADCMThis compound N-oxide+HCl
Yield Data
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| m-CPBA | DCM, RT, 6 h | N-oxide derivative | 78% | |
| H₂O₂/AcOH | AcOH, 50°C, 8 h | N-oxide derivative | 65% |
Amide Hydrolysis
The benzamide group hydrolyzes under acidic or basic conditions to regenerate the amine:
Reagents/Conditions
Example Reaction
This compound+H2OHCl2−amino-5-bromopyridine+benzoic acid
Yield Data
| Hydrolysis Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HCl (6M) | Reflux, 12 h | 2-amino-5-bromopyridine | 88% | |
| NaOH (10%) | EtOH/H₂O, 100°C, 8 h | 2-amino-5-bromopyridine | 76% |
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, though direct evidence for this compound is limited. Analogous reactions suggest:
Reagents/Conditions
-
Suzuki Coupling : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, arylboronic acids .
-
Buchwald-Hartwig Amination : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene .
Example Reaction
This compound+PhB(OH)2Pd(PPh3)4N-(5-phenylpyridin-2-yl)benzamide+B(OH)3
Yield Data
| Coupling Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki | DME/H₂O, 80°C | N-(5-phenylpyridin-2-yl)benzamide | 70% |
Key Findings
-
Substitution vs. Reduction : Bromine substitution dominates under nucleophilic conditions, while reductive dehalogenation requires catalytic hydrogenation or Zn-mediated systems .
-
N-Oxide Stability : N-oxides exhibit enhanced solubility and altered electronic profiles, making them intermediates for further functionalization .
-
Amide Reactivity : Hydrolysis regenerates 2-amino-5-bromopyridine, enabling recyclability in synthetic pathways .
Propriétés
Numéro CAS |
62802-75-9 |
|---|---|
Formule moléculaire |
C12H9BrN2O |
Poids moléculaire |
277.12 g/mol |
Nom IUPAC |
N-(5-bromopyridin-2-yl)benzamide |
InChI |
InChI=1S/C12H9BrN2O/c13-10-6-7-11(14-8-10)15-12(16)9-4-2-1-3-5-9/h1-8H,(H,14,15,16) |
Clé InChI |
MFKRAURWADCYQW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Br |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















